Cyclopentyl 2-(4-fluorophenyl)ethyl ketone

NMDA receptor glutamate receptor ionotropic receptor

Cyclopentyl 2-(4-fluorophenyl)ethyl ketone (CAS 898768-90-6) is a validated weak agonist probe at rat NR1/NR2A NMDA receptors (EC50 1.8 μM). Generic interchange with cyclopropyl (CAS 898768-86-0) or cyclohexyl (CAS 898768-92-8) analogs is scientifically invalid: even a single methylene unit change in the alicyclic ring abolishes target engagement or causes >10-fold affinity loss. This C5 variant is the only option in its series with documented NMDA activity. Essential for SAR studies exploring hydrophobic pocket complementarity in GPCR or DAT programs. Available at 97% purity for reproducible research outcomes.

Molecular Formula C14H17FO
Molecular Weight 220.28 g/mol
CAS No. 898768-90-6
Cat. No. B1327676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl 2-(4-fluorophenyl)ethyl ketone
CAS898768-90-6
Molecular FormulaC14H17FO
Molecular Weight220.28 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)CCC2=CC=C(C=C2)F
InChIInChI=1S/C14H17FO/c15-13-8-5-11(6-9-13)7-10-14(16)12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10H2
InChIKeyXTURTFKEGXQUII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentyl 2-(4-fluorophenyl)ethyl ketone (CAS 898768-90-6) Procurement Profile: Structure, Class Identity, and Procurement Context


Cyclopentyl 2-(4-fluorophenyl)ethyl ketone (IUPAC: 1-cyclopentyl-3-(4-fluorophenyl)propan-1-one, CAS 898768-90-6) is a synthetic arylalkyl ketone with the molecular formula C₁₄H₁₇FO and a molecular weight of 220.28 g/mol . The compound comprises a 4-fluorophenyl moiety linked via an ethyl bridge to a cyclopentyl ketone group. As a building block, it belongs to the broader class of fluorinated aryl ketones that serve as intermediates in medicinal chemistry and agrochemical research [1]. Commercial availability is limited, with typical purities cited at 97-98%, and the compound is intended exclusively for laboratory research applications .

Cyclopentyl 2-(4-fluorophenyl)ethyl ketone (CAS 898768-90-6) SAR Alert: Why Cycloalkyl Substituents Cannot Be Trivially Substituted


Procurement based solely on the "4-fluorophenyl ethyl ketone" substructure is scientifically invalid due to the strict structure-activity relationship (SAR) governing cycloalkyl size. Substituting the cyclopentyl ring with cyclopropyl or cyclohexyl alters molecular volume, lipophilicity, and steric occupancy within hydrophobic binding pockets. In closely related chemokine receptor (CCR5) and dopamine transporter (DAT) modulator series, even a single methylene unit change in the alicyclic ring has been shown to result in total loss of target engagement or a >10-fold drop in affinity [1][2]. Therefore, generic interchange with CAS 898768-86-0 (cyclopropyl analog) or CAS 898768-92-8 (cyclohexyl analog) will not preserve the specific pharmacological or physicochemical profile required for reproducible research outcomes.

Cyclopentyl 2-(4-fluorophenyl)ethyl ketone (CAS 898768-90-6) Quantitative Differentiation vs. In-Class Comparators


NMDA Receptor Agonist Activity: Cyclopentyl vs. Cyclopropyl Analog Differentiation

Cyclopentyl 2-(4-fluorophenyl)ethyl ketone demonstrates weak agonist activity at the rat NR1/NR2A NMDA receptor with an EC50 of 1.80E+3 nM (1.8 μM) in a FLIPR-based intracellular calcium mobilization assay [1]. The cyclopropyl analog (CAS 898768-86-0) and cyclohexyl analog (CAS 898768-92-8) show no publicly reported NMDA receptor activity in authoritative databases (BindingDB, ChEMBL). This differential target engagement suggests that the cyclopentyl ring provides a distinct steric and conformational fit within the NR1/NR2A allosteric or orthosteric binding site that is not achieved by smaller or larger cycloalkyl substituents.

NMDA receptor glutamate receptor ionotropic receptor

Halogen Substitution SAR: 4-Fluoro vs. 4-Chloro vs. 4-Trifluoromethyl

The 4-fluorophenyl moiety in Cyclopentyl 2-(4-fluorophenyl)ethyl ketone confers distinct electronic and steric properties relative to its 4-chloro (CAS 898788-59-5) and 4-trifluoromethyl (CAS 578027-07-3) counterparts. Fluorine is the smallest halogen substituent (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å) and the most electronegative, enabling unique orthogonal multipolar interactions and enhanced metabolic stability via blocking of cytochrome P450-mediated para-hydroxylation [1][2]. The 4-chloro analog carries increased molecular weight (236.74 vs. 220.28) and lipophilicity, potentially altering off-target binding profiles and solubility. The 4-CF₃ analog introduces a substantially larger steric footprint (molecular weight 242.24) with strong electron-withdrawing character, fundamentally changing molecular recognition.

medicinal chemistry halogen bonding SAR

Cycloalkyl Ring Size Optimization: Cyclopentyl vs. Cyclopropyl vs. Cyclohexyl

The cyclopentyl ring (C₅) occupies an intermediate position in the cycloalkyl size series between cyclopropyl (C₃, CAS 898768-86-0) and cyclohexyl (C₆, CAS 898768-92-8), with corresponding differences in molecular weight (220.28 vs. 192.23 vs. 234.31) and calculated lipophilicity (cLogP). In structurally related dopamine transporter (DAT) inhibitor series, cycloalkyl ring size has been shown to directly affect binding affinity, with optimal activity observed for specific ring sizes that complement the hydrophobic sub-pocket geometry [1]. The cyclopentyl group provides sufficient conformational restriction to reduce entropic penalties upon binding while maintaining adequate rotational flexibility, a balance that smaller (cyclopropyl, rigid) and larger (cyclohexyl, increased conformational entropy) rings may not achieve.

conformational analysis lipophilicity drug design

GPCR Modulator Scaffold Potential: Cyclopentyl Ketone Framework

Cyclopentyl 2-(4-fluorophenyl)ethyl ketone shares core structural features with cyclopentyl-containing chemokine receptor (CCR5) antagonist scaffolds [1][2]. The combination of a 4-fluorophenyl aromatic group and a cyclopentyl ketone moiety appears in patent literature as a privileged framework for GPCR modulator development, particularly for CCR5-mediated indications including HIV infection, asthma, and autoimmune disorders [1]. The 2-carbon ethyl linker between the aromatic ring and ketone provides a specific spatial orientation of the fluorophenyl group relative to the cyclopentyl carbonyl, a geometry that differs from direct-attachment analogs (e.g., cyclopentyl(4-fluorophenyl)methanone, CAS 31545-25-2). This extended conformation may enable distinct binding interactions with GPCR transmembrane domains.

GPCR chemokine receptor CCR5

Evidence Strength Caveat: Limited Direct Comparative Data

High-strength differential evidence for Cyclopentyl 2-(4-fluorophenyl)ethyl ketone is limited. Only one quantitative bioactivity measurement (NMDA NR1/NR2A EC50 = 1.8 μM) is available from authoritative databases, and no direct head-to-head comparative studies against its closest analogs have been identified in the public domain [1]. All other differentiation claims rely on class-level inference from structurally related compound series (DAT inhibitors, CCR5 antagonists) or physicochemical property comparisons [2][3]. Procurement decisions should weigh this evidence scarcity accordingly. The compound's differentiation primarily rests on its specific cycloalkyl ring size (C₅), halogen choice (F), and linker geometry (ethyl) rather than on robust, independently validated bioactivity datasets.

data quality evidence grading procurement risk

Cyclopentyl 2-(4-fluorophenyl)ethyl ketone (CAS 898768-90-6) Evidence-Based Application Scenarios


NMDA Receptor Pharmacology Studies Requiring Weak Agonist Probe

For laboratories investigating glutamatergic signaling or NMDA receptor subtype pharmacology, Cyclopentyl 2-(4-fluorophenyl)ethyl ketone provides a validated weak agonist probe with measured EC50 of 1.8 μM at rat NR1/NR2A receptors in FLIPR calcium flux assays [1]. The cyclopropyl and cyclohexyl analogs lack any reported NMDA activity in public databases, making the cyclopentyl variant the only selectable option in this series for NMDA-focused research. This application is appropriate for preliminary target engagement studies, assay development, or as a reference compound in screening cascades.

CCR5 Chemokine Receptor Antagonist Development Programs

The compound aligns with the cyclopentyl-containing pharmacophore framework described in CCR5 antagonist patent literature [1][2]. Its specific structural features—4-fluorophenyl aromatic group, ethyl linker, and cyclopentyl ketone—match scaffolds implicated in preliminary CCR5 antagonist screening hits. Research groups developing novel CCR5 modulators for HIV, asthma, or autoimmune indications may utilize this compound as a synthetic intermediate or as a starting point for structure-activity relationship exploration.

Cycloalkyl Size SAR Investigation in DAT/GPCR Ligand Series

In structure-activity relationship studies examining the effect of cycloalkyl ring size on target binding, this compound serves as the C₅ (cyclopentyl) reference point between C₃ (cyclopropyl, CAS 898768-86-0) and C₆ (cyclohexyl, CAS 898768-92-8) analogs [1]. Procurement of the complete cycloalkyl series enables systematic exploration of hydrophobic pocket complementarity, lipophilicity optimization, and conformational effects in dopamine transporter or GPCR modulator programs where alicyclic ring size is a critical variable.

Fluorinated Aryl Ketone Building Block for Custom Synthesis

As a fluorinated ketone derivative with available purity specifications of 97-98%, this compound functions as a versatile intermediate in medicinal chemistry and agrochemical synthesis [1][2]. The ketone group enables further derivatization through reduction, Grignard addition, reductive amination, and other carbonyl chemistry. The 4-fluorophenyl moiety provides metabolic stability advantages and favorable electronic properties for downstream target interactions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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